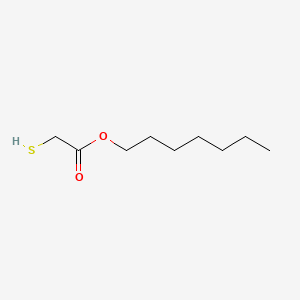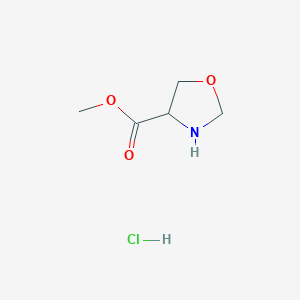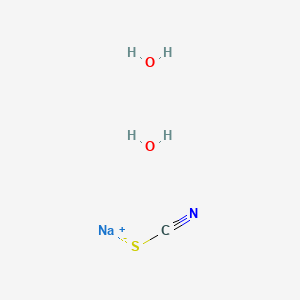![molecular formula C7H7NO3S B13735130 Acetamide,N-[2-(methylthio)-3,4-dioxo-1-cyclobuten-1-YL]-](/img/structure/B13735130.png)
Acetamide,N-[2-(methylthio)-3,4-dioxo-1-cyclobuten-1-YL]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[2-(methylthio)-3,4-dioxo-1-cyclobuten-1-yl]- is a chemical compound with the molecular formula C7H7NO3S It is known for its unique structure, which includes a cyclobutenone ring substituted with a methylthio group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-(methylthio)-3,4-dioxo-1-cyclobuten-1-yl]- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutenone derivative with a methylthio group and an acetamide group. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[2-(methylthio)-3,4-dioxo-1-cyclobuten-1-yl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyclobutenone ring to a more saturated structure.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Acetamide, N-[2-(methylthio)-3,4-dioxo-1-cyclobuten-1-yl]- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-[2-(methylthio)-3,4-dioxo-1-cyclobuten-1-yl]- involves its interaction with molecular targets through its functional groups. The cyclobutenone ring and methylthio group can participate in various chemical reactions, influencing biological pathways and enzyme activities. The compound may act as an inhibitor or activator of specific enzymes, depending on its structure and the target .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetamide: Similar structure but with a phenoxy group instead of a methylthio group.
Indoleacetamide: Contains an indole ring, offering different reactivity and applications.
Quinolineacetamide: Features a quinoline ring, providing unique properties and uses.
Uniqueness
Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields .
Properties
Molecular Formula |
C7H7NO3S |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
N-(2-methylsulfanyl-3,4-dioxocyclobuten-1-yl)acetamide |
InChI |
InChI=1S/C7H7NO3S/c1-3(9)8-4-5(10)6(11)7(4)12-2/h1-2H3,(H,8,9) |
InChI Key |
ZGMGNPMBXULDIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=O)C1=O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-N-methylmethanimine oxide](/img/structure/B13735057.png)


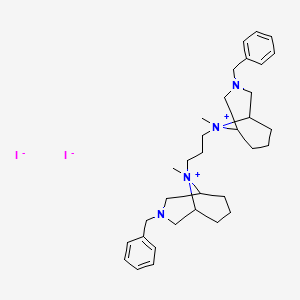
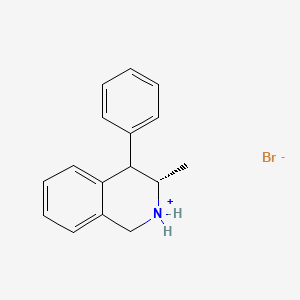
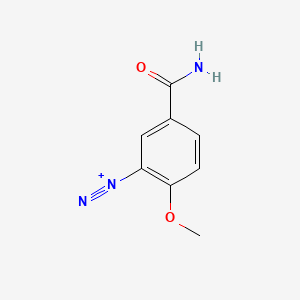
![2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride](/img/structure/B13735092.png)
![2-Naphthalenecarboxylic acid, 1-hydroxy-4-(1-hydroxy-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl)-, methyl ester](/img/structure/B13735099.png)
